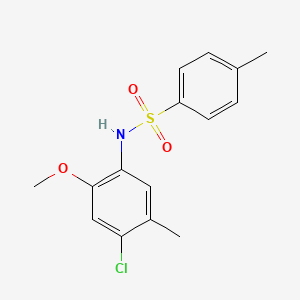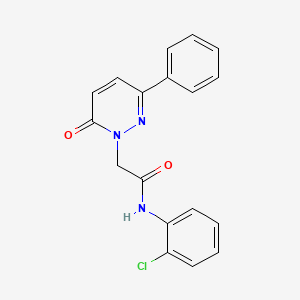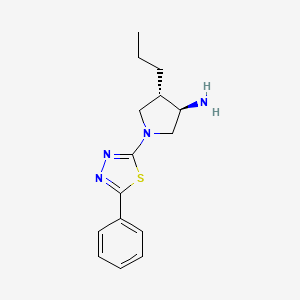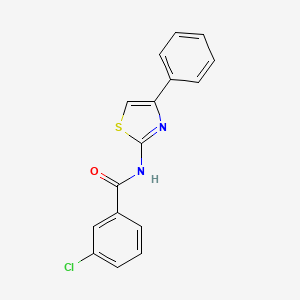
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide, also known as CMMS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes and has been investigated for its potential in treating conditions such as cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide involves the inhibition of the activity of certain enzymes such as CA IX. By inhibiting the activity of these enzymes, N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide can disrupt various cellular processes that are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide can have various biochemical and physiological effects on cells. For example, N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been shown to inhibit the production of certain inflammatory cytokines, which can contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to investigate the specific role of these enzymes in various cellular processes. However, one limitation of using N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide is its potential toxicity to cells at high concentrations. This can make it difficult to determine the optimal concentration of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide to use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide. One area of interest is in the development of more potent and selective inhibitors of CA IX. Additionally, researchers are investigating the potential of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide in treating other conditions such as neurodegenerative diseases and inflammation. Finally, there is ongoing research into the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzenamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use in various scientific research applications due to its ability to inhibit the activity of certain enzymes. One of the most promising areas of research for N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide is in the treatment of cancer. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide can inhibit the activity of a specific enzyme called carbonic anhydrase IX (CA IX) which is overexpressed in many types of cancer. By inhibiting the activity of CA IX, N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been shown to reduce the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-6-12(7-5-10)21(18,19)17-14-8-11(2)13(16)9-15(14)20-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXQBQFUSAXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)

![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)

